molecular formula C15H16ClFN2O2 B13352374 2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)acetamide

2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B13352374
M. Wt: 310.75 g/mol
InChI Key: MVBCUFHWPZWSRD-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenoxy group and a cyanocyclohexyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction between 2-chloro-4-fluorophenol and an appropriate acylating agent under basic conditions to form the phenoxy intermediate.

    Introduction of the cyanocyclohexyl group: The phenoxy intermediate is then reacted with 1-cyanocyclohexylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction reactions: The nitrile group can be reduced to an amine or other functional groups.

    Oxidation reactions: The acetamide group can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxyacetamides, while reduction reactions may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C15H16ClFN2O2

Molecular Weight

310.75 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)acetamide

InChI

InChI=1S/C15H16ClFN2O2/c16-12-8-11(17)4-5-13(12)21-9-14(20)19-15(10-18)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,19,20)

InChI Key

MVBCUFHWPZWSRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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